8-Hydroxy-5-deazaflavin

Descripción

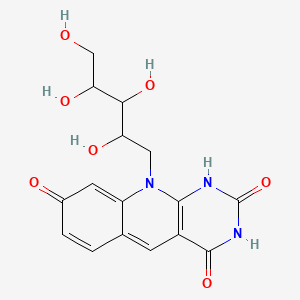

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

10-(2,3,4,5-tetrahydroxypentyl)-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMIIBXYFPJZBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958446 |

Source

|

| Record name | 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37333-48-5 |

Source

|

| Record name | Factor 420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037333485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 8 Hydroxy 5 Deazaflavin and Its Derivatives

Unraveling the Genesis: Precursor Molecules and the Deazaflavin Core

The journey to construct the 8-hydroxy-5-deazaflavin molecule begins with precursors from distinct metabolic pathways. nih.govresearchgate.net The pyrimidine (B1678525) ring portion of the deazaflavin structure originates from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a molecule that is also an intermediate in the biosynthesis of riboflavin (B1680620). nih.govnih.gov This shared precursor highlights a divergence point where the metabolic flux is channeled towards either flavin or deazaflavin synthesis. nih.gov

The second key precursor is the amino acid L-tyrosine. nih.govacs.org Through a series of enzymatic reactions, the 4-hydroxyphenyl group of tyrosine is incorporated to form the benzene (B151609) ring portion of the deazaflavin core. nih.govresearchgate.net Initial studies had proposed 4-hydroxyphenylpyruvate as a direct precursor, but further research confirmed that tyrosine itself is the substrate. nih.govresearchgate.net

The condensation of these two precursor molecules, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and L-tyrosine, ultimately gives rise to the characteristic tricyclic ring system of this compound. researchgate.netacs.org

The Master Builder: Enzymology of this compound Synthase

The synthesis of this compound is catalyzed by a remarkable enzyme known as F₀ synthase. nih.govfao.org In archaea, this synthase is a complex of two proteins, CofG and CofH, while in bacteria like Mycobacterium smegmatis, it exists as a single bifunctional protein, FbiC, with two distinct domains. researchgate.netwikipedia.org

F₀ synthase is an extraordinary member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. nih.govacs.org Uniquely, it utilizes two separate radical SAM domains to orchestrate the complex formation of the deazaflavin core. acs.orgfao.org Each domain contains a [4Fe-4S] cluster that is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. acs.org

The proposed mechanism involves the CofH domain (or the corresponding domain in FbiC) initiating the reaction. acs.orgresearchgate.net It generates a 5'-deoxyadenosyl radical that abstracts a hydrogen atom from the amino group of the tyrosine substrate. acs.orgresearchgate.net This leads to the fragmentation of tyrosine, forming a p-hydroxybenzyl radical. acs.orgfao.org This radical intermediate then adds to the 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. researchgate.net The resulting intermediate is then passed to the CofG active site. Here, a second 5'-deoxyadenosyl radical initiates a cyclization reaction, which, after subsequent oxidation and elimination of ammonia, completes the formation of the this compound (F₀) molecule. researchgate.net

Stereochemical studies have provided deeper insights into the biosynthetic mechanism. Investigations into the hydrogen atom abstraction from tyrosine have shown that the reaction proceeds with a scrambling of the stereochemistry at the C3 position of tyrosine, which is consistent with the formation of a planar p-hydroxybenzyl radical intermediate at the CofH active site. acs.org

Further studies on the this compound-dependent NADP+ reductase from Methanococcus vannielii have established that the hydride transfer is direct and S-specific with respect to the nicotinamide (B372718) nucleotide. nih.govresearchgate.net This enzyme, along with the hydrogenase system from Methanobacterium thermoautotrophicum, recognizes the same face, designated as the A side, of the prochiral center at C-5 of the reduced this compound cofactor. nih.gov

Beyond the Core: Post-Synthetic Modifications to Coenzyme F420

The biosynthesis does not conclude with the formation of this compound (F₀). F₀ serves as the precursor for the mature coenzyme F420 through a series of post-synthetic modifications. nih.govasm.org These modifications involve the addition of a phospholactyl group and a polyglutamate tail. acs.org

The first step in the conversion of F₀ to F420 is the attachment of a 2-phospho-L-lactate (2-PL) moiety. asm.org This reaction is catalyzed by the enzyme CofC. In mycobacteria, this process forms an intermediate known as F420-0. asm.org

Following this, the final step in the maturation of coenzyme F420 is the addition of a variable-length tail of glutamate (B1630785) residues. asm.org This oligoglutamylation is carried out by the enzyme F420:glutamyl ligase, also known as CofE. asm.org This enzyme sequentially adds γ-linked glutamate residues to the F420-0 core, resulting in the final F420-n molecule, where 'n' denotes the number of glutamate residues. asm.org

The length of the oligoglutamate tail of coenzyme F420 is not uniform and varies between different organisms, typically ranging from two to nine glutamate units. acs.orgnih.gov Research has demonstrated that this chain length significantly influences the biochemical properties and function of the coenzyme.

Studies on mycobacterial F420-dependent enzymes have revealed that F420 with a longer oligoglutamate chain (five to eight residues) binds to these enzymes with a six to ten-fold higher affinity compared to short-chain F420 (two glutamates). nih.govnih.gov While the longer chain increases the substrate affinity (lower Km), it concurrently reduces the enzyme's turnover rate (lower kcat). nih.govnih.gov Molecular dynamics simulations suggest that the extended glutamate tail engages in multiple dynamic electrostatic interactions with conserved residues on the surface of the F420-dependent enzymes, which likely accounts for these differences in kinetic parameters. nih.gov This suggests that the variable length of the oligoglutamate tail may be a mechanism for modulating the activity of F420-dependent enzymes in different organisms or cellular contexts. nih.gov

Enzymatic and Coenzymatic Functions of 8 Hydroxy 5 Deazaflavin Systems

Mechanisms of Hydride Transfer and Two-Electron Redox Chemistry

The redox chemistry of 8-hydroxy-5-deazaflavin is characterized by its function as an obligate two-electron carrier, a property that aligns it more closely with nicotinamide (B372718) cofactors like NAD(P)+ than with typical flavins such as FAD or FMN. nih.gov The standard redox potential of the F420/F420H2 couple is approximately -340 mV, which is similar to that of the NAD(P)+/NAD(P)H couple (-320 mV) and significantly lower than that of flavins. nih.gov This low redox potential enables this compound systems to participate in redox reactions that require a strong reducing agent.

The primary mechanism of electron transfer involving this compound is a direct hydride (H-) transfer. This two-electron process involves the direct transfer of a proton and two electrons from a substrate to the C5 position of the deazaflavin ring, or from the reduced C5 position to a substrate. This is in stark contrast to the more versatile redox chemistry of flavins, which can proceed through either one-electron or two-electron transfer pathways.

A key distinction between this compound and conventional flavins lies in their capacity for one-electron transfer reactions. Flavins can readily form stable semiquinone radical intermediates through the acceptance or donation of a single electron. This ability is central to their role in a wide array of enzymatic reactions, including those catalyzed by dehydrogenases, oxidases, and monooxygenases, where single electron transfer steps are often crucial.

In contrast, the 5-deazaflavin radical is significantly less stable than the flavin semiquinone. researchgate.netnih.gov This inherent instability makes one-electron transfer reactions energetically unfavorable for this compound. Consequently, it functions almost exclusively as a two-electron hydride carrier. This functional specialization has led to the characterization of this compound as "a nicotinamide in flavin clothing," highlighting its nicotinamide-like hydride transfer chemistry despite its flavin-like appearance. nih.gov

While direct evidence for the involvement of radical intermediates in the catalytic cycle of most this compound-dependent enzymes is scarce due to their instability, some studies have explored their formation under specific conditions. The catalytic action of 5-deazaflavin in certain photochemical reactions has been attributed to a highly reactive 5-deazaflavosemiquinone. nih.gov This radical is generated through a complex sequence of photochemical events. nih.gov

Recent research using photochemically induced dynamic nuclear polarization (photo-CIDNP) has provided indirect evidence for a one-electron-reduced (paramagnetic) species of 5-deazaflavin under biologically relevant conditions. nih.gov This finding suggests that the long-held paradigm of 5-deazaflavin being solely a two-electron carrier may need re-evaluation, although its physiological relevance in enzymatic catalysis remains to be fully established. Spectroscopic and kinetic studies continue to be crucial in elucidating the precise mechanisms of deazaflavin-mediated redox reactions and the potential transient existence of radical species. nih.govuni-regensburg.de

Characterization of this compound-Dependent Enzymes

A diverse array of enzymes across different superfamilies utilizes this compound (as coenzyme F420) to catalyze a variety of redox reactions. nih.gov These enzymes are broadly categorized based on their structural folds and evolutionary histories. nih.gov The major families of F420-dependent enzymes include hydrogenases, oxidoreductases, and reductases, each playing vital roles in microbial metabolism.

Coenzyme F420-reducing hydrogenases are critical enzymes in the energy metabolism of certain methanogenic archaea. wikipedia.org These enzymes catalyze the reversible oxidation of molecular hydrogen (H2), coupling it to the reduction of F420 to F420H2. wikipedia.orgnih.gov The reduced coenzyme F420H2 is an essential intermediate in the process of methanogenesis from CO2. nih.govresearchgate.net

These hydrogenases are complex iron-sulfur proteins that often contain nickel as well. wikipedia.org The systematic name for this class of enzymes is hydrogen:coenzyme F420 oxidoreductase. wikipedia.org In some organisms, an alternative pathway for the reduction of F420 with H2 exists, involving the concerted action of H2-dependent methylenetetrahydromethanopterin dehydrogenase (Hmd) and F420H2-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd). nih.gov

Two of the most significant and widespread families of F420-dependent enzymes are the Flavin/Deazaflavin-dependent Oxidoreductases (FDORs) and the Luciferase-Like Hydride Transferases (LLHTs). mdpi.comresearchgate.net These families are large and encompass enzymes with diverse catalytic functions.

The FDOR superfamily is characterized by a split β-barrel fold and includes enzymes that are specific for F420 as well as those that can utilize other flavin cofactors. monash.edubiorxiv.org FDORs have been implicated in a variety of reductive processes, including the reduction of enoates, imines, and nitro groups. mdpi.com For instance, an FDOR from Streptomyces tateyamensis is responsible for the reduction of a dehydropiperidine ring in the biosynthesis of the thiopeptide antibiotic thiostrepton (B1681307) A. mdpi.comresearchgate.net

The LLHT family is defined by a conserved TIM-barrel fold. nih.govbiorxiv.org This family includes F420-dependent glucose-6-phosphate dehydrogenases (FGDs), which are responsible for generating reduced F420H2, and F420-dependent reductases such as methylenetetrahydromethanopterin reductases (MERs). nih.govmdpi.com Some LLHTs also exhibit alcohol dehydrogenase or ketoreductase activity. mdpi.com

Table 1: Representative F420-Dependent Oxidoreductases and their Functions

| Enzyme Family | Enzyme Example | Organism | Function |

|---|---|---|---|

| FDOR | TpnL | Streptomyces tateyamensis | Reduction of dehydropiperidine in thiostrepton A biosynthesis. mdpi.comresearchgate.net |

| LLHT | FGD | Mycobacterium tuberculosis | Generates reduced coenzyme F420H2. mdpi.com |

| LLHT | MER | Archaea | Reversible ring-opening/closing reaction in folate biosynthesis. mdpi.com |

Enzymatic reactions involving hydride transfer are often highly stereospecific, and those mediated by this compound are no exception. The transfer of the hydride ion to or from the prochiral C5 position of the deazaflavin ring occurs from a specific face of the molecule.

Studies on the this compound-dependent NADP+ reductase from Methanococcus vannielii have shown that the hydride transfer is a direct process and is S-specific with respect to the nicotinamide nucleotide. nih.gov Furthermore, this enzyme and the hydrogenase system from Methanobacterium thermoautotrophicum both recognize the same face, designated as the A side, of the prochiral center at C-5 of the dihydro-8-hydroxy-5-deazaflavin cofactor. nih.gov The stereospecificity of these reactions is a critical aspect of their catalytic mechanism and is dictated by the precise architecture of the enzyme's active site. amanote.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Coenzyme F420 |

| FAD (Flavin adenine (B156593) dinucleotide) |

| FMN (Flavin mononucleotide) |

| NAD(P)+ (Nicotinamide adenine dinucleotide (phosphate)) |

| NAD(P)H (Reduced nicotinamide adenine dinucleotide (phosphate)) |

| Thiostrepton A |

| Pretomanid (B1679085) |

| Methylenetetrahydromethanopterin |

Kinetic and Mechanistic Studies of Enzyme-Cofactor Interactions

The elucidation of enzyme mechanisms involving the this compound system and its derivatives, such as coenzyme F420, relies heavily on kinetic and mechanistic studies. These investigations provide critical insights into the dynamics of the enzyme-cofactor interactions, the sequence of chemical events during catalysis, and the nature of the transition states. Techniques such as steady-state kinetics and the analysis of kinetic isotope effects are fundamental in building a detailed picture of how these unique cofactors participate in biological redox reactions.

Steady-State Enzyme Kinetics and Rate Equation Derivations

Steady-state kinetics is a cornerstone for characterizing enzyme-catalyzed reactions, providing a framework to assess substrate specificity and catalytic efficiency. nih.gov This approach is applied by measuring the initial reaction velocity under conditions where the substrate concentration is much higher than the enzyme concentration, allowing for the formation of a "steady state" in which the concentration of the enzyme-substrate complex remains relatively constant over time. lsuhsc.edu The data obtained from these experiments are often fitted to rate equations, most commonly the Michaelis-Menten equation, to determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max).

A prominent example of such studies involves the this compound-dependent NADP+ reductase from the methanogenic archaeon Methanococcus vannielii. nih.gov This enzyme catalyzes the oxidation-reduction reaction between the this compound cofactor and NADP+. nih.gov Researchers have used steady-state kinetics to probe the structure-reactivity relationships of this enzyme by comparing the kinetic constants for a series of synthetic analogues of the natural cofactor. nih.gov

These studies have revealed specific structural requirements for substrate binding and catalysis. The fundamental heterocyclic system of 2,4-dioxopyrimido[4,5-b]quinoline was identified as the minimum structural necessity, as the enzyme did not reduce flavins like riboflavin (B1680620) or 1,5-dideazariboflavin. nih.gov Modifications at different positions of the deazaflavin ring system were found to have significant impacts on the enzyme's activity. For instance, the substitution of the hydroxyl group at the C-8 position with a methoxy (B1213986) group resulted in a complete loss of activity, indicating strict steric or electronic requirements at this position. nih.gov Similarly, the introduction of a substituent at the C-7 position led to a marked decrease in the reduction rate. The importance of the C-5 position as the site of electron entry was highlighted by the finding that 5-methyl-deazariboflavin was not reduced by the enzyme and acted as an inhibitor. nih.gov

The general Michaelis-Menten rate equation that describes such a single-substrate reaction is derived as:

v = (V_max * [S]) / (K_m + [S])

Where:

v is the initial velocity of the reaction.

V_max is the maximum rate achieved by the system.

[S] is the substrate (cofactor analogue) concentration.

K_m is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of V_max.

By comparing the K_m and V_max values for different analogues, a quantitative assessment of the enzyme's substrate specificity can be established.

| Cofactor Analogue | Modification from Natural Cofactor | Relative Activity/Observation |

|---|---|---|

| 8-hydroxy-2,4-dioxopyrimido[4,5-b]quinoline | Lacks the N-10 side chain | Reduced by the enzyme |

| 8-methoxy derivative | -OH at C-8 replaced with -OCH3 | Not reduced |

| C-7 substituted analogue | Introduction of a substituent at C-7 | Markedly decreased rate of reduction |

| 5-methyl-deazariboflavin | Methyl group added at C-5 | Not reduced; acts as an inhibitor |

| Riboflavin | Flavin (isoalloxazine) ring system | Not reduced |

| 1,5-dideazariboflavin | Nitrogen at position 1 and 5 replaced by carbon | Not reduced |

Kinetic Isotope Effects in Deazaflavin-Mediated Catalysis

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, particularly for identifying rate-determining steps and probing the transition state of bond-breaking and bond-forming events. A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen ¹H by deuterium (B1214612) ²H or tritium (B154650) ³H), resulting in a change in the reaction rate. For reactions involving the transfer of a hydride ion (H⁻), proton (H⁺), or hydrogen atom (H•), a significant primary KIE is expected if the C-H bond cleavage is part of the rate-limiting step.

In the context of this compound systems, KIE studies have been instrumental in confirming the mechanism of hydride transfer. The reaction catalyzed by the this compound-dependent NADP+ reductase from Methanococcus vannielii was demonstrated to be a direct hydride transfer process through stereochemical studies using tritium (³H), a heavy isotope of hydrogen. nih.gov

These experiments utilized stereospecifically labeled substrates to determine the steric course of the hydride transfer with respect to both the nicotinamide nucleotide and the deazaflavin cofactor. The study established that the reductase is S-specific concerning the C-4 position of the nicotinamide ring of NADP+. nih.gov Furthermore, it was found that both the NADP+ reductase from M. vannielii and the hydrogenase system from Methanobacterium thermoautotrophicum recognize the same face, designated as the A side, of the prochiral center at C-5 of the reduced this compound cofactor. nih.gov This high degree of stereospecificity is a hallmark of enzyme-catalyzed reactions and provides strong evidence for a well-defined active site geometry that facilitates the direct transfer of a hydride ion between the cofactor and the substrate.

While solvent isotope effects (when H₂O is replaced by D₂O) are also used to probe proton transfers that may be linked to hydride transfer or conformational changes, the direct labeling of the substrate provides more definitive information about the hydride transfer step itself. nih.govmdpi.com The findings from these isotopic studies are crucial for constructing a detailed mechanistic model of catalysis.

| Molecule | Prochiral Center | Stereospecificity |

|---|---|---|

| Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) | C-4 of Nicotinamide Ring | S-specific |

| Dihydro-8-hydroxy-5-deazaflavin Cofactor | C-5 of Deazaflavin Ring | A-side specific |

Biological Roles and Physiological Significance in Diverse Microorganisms

Central Role in Methanogenesis in Archaea

In the domain of Archaea, particularly among methanogens, 8-hydroxy-5-deazaflavin is a cornerstone of their energy metabolism. google.comthesciencein.org These microorganisms thrive in anaerobic environments and generate methane (B114726) as a metabolic byproduct, a process intricately linked to the functions of this coenzyme.

Coenzyme F420 is a key player in the reduction of carbon dioxide (CO2) to methane, a central pathway in hydrogenotrophic methanogenesis. google.comannualreviews.org This process involves a series of enzymatic steps where single-carbon (C1) units are sequentially reduced. This compound, in its reduced form (F420H2), acts as the primary electron donor for two critical reduction steps in this pathway. google.comannualreviews.org Specifically, F420H2 provides the necessary electrons for the reduction of 5,10-methenyltetrahydromethanopterin to 5,10-methylenetetrahydromethanopterin, a key intermediate in the C1 pathway. google.com The ability of F420 to act as a two-electron carrier is fundamental to these transformations. google.com

Beyond its direct role in CO2 reduction, this compound is integrated into the electron transport chain of methanogens, contributing to energy conservation. d-nb.info In many methanogens, the oxidation of energy sources such as molecular hydrogen (H2) or formate (B1220265) is coupled to the reduction of F420. nih.govasm.org For instance, F420-reducing hydrogenases catalyze the transfer of electrons from H2 to F420, generating the reduced form, F420H2. annualreviews.organnualreviews.org

This reduced coenzyme then donates electrons to other components of the respiratory chain. d-nb.info In some methanogens, such as certain Methanosarcina species, reduced ferredoxin can donate electrons to membrane-integral proteins that, in turn, reduce F420. d-nb.info The re-oxidation of F420H2 is coupled to the reduction of other electron acceptors, ultimately leading to the generation of an ion gradient across the cell membrane, which drives ATP synthesis. The F420-dependent NADP oxidoreductase, for example, facilitates an important electron transfer step between NADP+ and F420. google.com

| Enzyme/Process | Role of this compound (F420) | Organism(s) |

| F420-dependent methylenetetrahydromethanopterin dehydrogenase | Electron donor (F420H2) for the reduction of a C1 intermediate. | Methanogenic Archaea |

| F420-reducing hydrogenase | Electron acceptor (F420) in the oxidation of H2. | Methanobacterium thermoautotrophicum, Methanococcus voltae |

| Formylmethanofuran dehydrogenase | Electron acceptor (F420) in the oxidation of formylmethanofuran. | Methanogenic Archaea |

| F420-dependent NADP oxidoreductase | Electron transfer between F420 and NADP+. | Methanobrevibacter smithii |

Functions in Actinobacteria and Other Microbial Systems

The significance of this compound extends beyond the archaeal domain into the bacterial kingdom, particularly within the phylum Actinobacteria. google.comresearchgate.net In these medically and industrially important bacteria, this coenzyme is involved in diverse metabolic activities, including the synthesis of antibiotics and stress response mechanisms.

In various species of Streptomyces, a genus renowned for its prolific production of antibiotics, F420-dependent enzymes are crucial for key steps in the biosynthesis of these complex secondary metabolites. researchgate.netasm.org For example, the final reduction step in the biosynthesis of chlortetracycline (B606653) in Streptomyces aureofaciens is catalyzed by a dehydrogenase that utilizes an this compound derivative as a cofactor. tandfonline.com The involvement of F420 in these redox reactions highlights its role in generating the specific chemical structures required for antibiotic activity. researchgate.netnih.gov Research has also pointed to the role of F420 in the biosynthesis of other antibiotics, such as those belonging to the tetracycline (B611298) and lincomycin (B1675468) families. researchgate.netasm.org

This compound also participates in detoxification and stress response pathways in some bacteria. asm.org F420-dependent reductases have been implicated in the degradation of various environmental pollutants and toxic compounds. nih.govasm.org For instance, certain bacteria can utilize F420H2-dependent enzymes to break down harmful substances like the explosive picrate (B76445) and the fungal toxin aflatoxin. nih.gov

In Streptomyces griseus, an this compound-dependent NADPH oxidoreductase has been identified. nih.gov The kinetic properties of this enzyme suggest its primary function is to supply the cell with reduced this compound, which can then be used in specific reduction reactions, potentially including those related to detoxification or coping with oxidative stress. nih.gov

| Metabolic Process | Role of this compound (F420) | Organism(s) |

| Chlortetracycline biosynthesis | Cofactor for the final reduction step. | Streptomyces aureofaciens |

| Lincomycin biosynthesis | Involved in redox reactions. | Streptomyces spp. |

| Degradation of xenobiotics | Electron donor (F420H2) for reductive degradation. | Various bacteria |

| Oxidative stress response | Provision of reducing equivalents (F420H2). | Streptomyces griseus |

Photoreactivation and DNA Repair Mechanisms

Beyond its roles in redox metabolism, this compound plays a crucial, light-dependent role in protecting the genetic integrity of various microorganisms. nih.govresearchgate.net This function is centered on a process known as photoreactivation, a direct DNA repair mechanism.

DNA photolyases are enzymes that repair DNA damage caused by ultraviolet (UV) light, specifically the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts. nih.govwikipedia.org These enzymes utilize two non-covalently bound chromophores to catalyze the repair process. nih.gov While FAD (flavin adenine (B156593) dinucleotide) serves as the essential catalytic chromophore in all photolyases, the second chromophore, which acts as a light-harvesting antenna, can vary. nih.govresearchgate.net

In a significant number of photolyases, particularly class I deazaflavin-type photolyases found in organisms like Anacystis nidulans and Thermus thermophilus, 7,8-didemethyl-8-hydroxy-5-deazaflavin (referred to as FO in this context) serves as this antenna molecule. nih.govpnas.org During photoreactivation, the FO chromophore absorbs blue light energy and transfers this excitation energy to the reduced FAD (FADH-). nih.gov The excited FADH- then donates an electron to the damaged DNA, which leads to the splitting of the pyrimidine dimer and the restoration of the original DNA structure. nih.govannualreviews.org This efficient repair mechanism underscores the importance of this compound in maintaining genomic stability in the face of UV-induced damage. nih.govwikipedia.org

| Component | Function in Photoreactivation |

| DNA Photolyase | Enzyme that catalyzes the repair of UV-damaged DNA. |

| FAD (Flavin Adenine Dinucleotide) | Catalytic chromophore essential for the repair reaction. |

| This compound (FO) | Light-harvesting antenna chromophore that absorbs blue light and transfers energy to FAD. |

| Blue Light | Energy source for the photoreactivation process. |

This compound as a Light-Harvesting Chromophore in DNA Photolyases

This compound (8-HDF), also known as 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F0), plays a crucial role as an antenna or light-harvesting chromophore in several DNA photolyases. pnas.orgpnas.org These enzymes are responsible for repairing DNA damage caused by ultraviolet (UV) radiation, specifically cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts. pnas.organnualreviews.org The primary function of 8-HDF in this context is to absorb photons from the visible light spectrum and transfer the captured energy to the catalytic cofactor, thereby enhancing the efficiency of the DNA repair process. pnas.orgnih.govoup.com

DNA photolyases contain a catalytic flavin adenine dinucleotide (FAD) cofactor, which is essential for the repair reaction. nih.govrcsb.orgopenbiochemistryjournal.com However, many photolyases utilize a second chromophore to broaden their light absorption spectrum. oup.com 8-HDF is one such antenna molecule, absorbing light more strongly in the blue light region than the catalytic FAD cofactor. oup.com For 8-HDF to be active as a light-harvesting pigment, it must be in its deprotonated state. pnas.organnualreviews.org This deprotonation is facilitated by residues within the cofactor binding pocket of the enzyme. pnas.org

The utilization of 8-HDF as an antenna chromophore is observed across different classes of photolyases and diverse organisms.

Class I and Class II Photolyases: Deazaflavin-type photolyases, a classification within Class I, use 8-HDF as their light-harvesting cofactor. pnas.org For instance, the photolyase from the cyanobacterium Anacystis nidulans (now known as Synechococcus elongatus) contains both 8-HDF and FAD. nih.govnih.govnih.gov Similarly, the Class II photolyase from the archaeon Methanosarcina mazei also uses 8-HDF as its cognate antenna. nih.gov

(6-4) Photolyases: Eukaryotic (6-4) photolyases, such as the one found in the fruit fly Drosophila melanogaster, also employ 8-HDF to enhance their function. pnas.orgnih.gov This is noteworthy as many eukaryotes, including animals, cannot synthesize 8-HDF themselves and likely acquire it from symbiotic microbes. nih.govwikipedia.org

Prokaryotic Photolyases: The 6-4 photolyase (SePhrB) from the cyanobacterium Synechococcus elongatus, which belongs to the iron-sulfur bacterial cryptochromes and photolyases (FeS-BCP) group, was also demonstrated to possess 8-HDF as its antenna chromophore. nih.govoup.com

While FAD is indispensable for substrate binding and catalysis, 8-HDF is not essential for these functions but participates in catalysis by significantly enhancing the light-driven repair activity through energy transfer. nih.govrcsb.org Studies on photolyase from Anacystis nidulans where the enzyme was reconstituted with different combinations of chromophores revealed that FAD is required for both binding the damaged DNA and for catalysis. nih.gov The enzyme containing only 8-HDF could not perform these functions, highlighting that the deazaflavin's role is exclusively to harvest light energy. nih.gov

Energy Transfer Mechanisms to Flavin Chromophores within Photolyases

Once the 8-HDF antenna chromophore absorbs a photon, it enters an excited singlet state. nih.gov This excitation energy is then efficiently transferred to the catalytic FAD cofactor, which is typically in its reduced FADH⁻ form. pnas.organnualreviews.org This energy transfer is a critical step that initiates the DNA repair cascade. annualreviews.org The primary mechanism governing this transfer is Förster Resonance Energy Transfer (FRET). nih.govoup.comnih.gov

FRET is a non-radiative process where energy is transferred from an excited donor molecule (8-HDF) to an acceptor molecule (FADH⁻) through dipole-dipole interactions. oup.com The efficiency of FRET is highly dependent on the distance between the two chromophores and the overlap between the fluorescence spectrum of the donor and the absorption spectrum of the acceptor. oup.com In photolyases, the nucleotide-like chromophores, including 8-HDF and FAD, are bound within the N-terminal α/β domain at a distance of approximately 15 to 18 Å from each other. nih.govnih.gov

Detailed research findings from studies on Anacystis nidulans photolyase have provided quantitative insights into this process:

Rate of Energy Transfer: The excited singlet state of 8-HDF transfers energy to FADH₂ at a remarkable rate of 1.9 x 10¹⁰ s⁻¹. nih.gov

Quantum Yield: The quantum yield of this energy transfer is near unity, specifically calculated to be 0.98, indicating an extremely efficient process. nih.govnih.gov

Upon receiving the energy, the excited FADH⁻ donates an electron to the pyrimidine dimer lesion on the DNA strand. pnas.organnualreviews.org This electron transfer, which occurs at a rate of 6.5 x 10⁹ s⁻¹ in A. nidulans photolyase, initiates the cleavage of the mutagenic bonds and restores the original DNA structure. nih.gov The catalytic electron is then returned to the flavin cofactor, readying the enzyme for another repair cycle. annualreviews.org

While FRET is the widely accepted model, some research has suggested that an intermolecular Coulombic decay (ICD) process could also be involved in generating the catalytic electron, presenting an alternative to the classical Förster-type energy transfer. annualreviews.org Further investigation into the animal-like cryptochrome (B1237616) (CraCRY) from the green alga Chlamydomonas reinhardtii, which acts as a (6-4) photolyase using 8-HDF, revealed that the presence of 8-HDF can influence the flavin's redox state and that the energy transfer efficiency can decrease upon flavin reduction. acs.org

Advanced Spectroscopic and Structural Investigations of 8 Hydroxy 5 Deazaflavin Systems

Spectroscopic Probes for Elucidating Enzyme Reaction Mechanisms

Application of UV-Visible and Fluorescence Spectroscopy in Mechanistic Studies

UV-Visible and fluorescence spectroscopy are primary tools for characterizing the chromophoric 8-hydroxy-5-deazaflavin cofactor. The oxidized form of the related coenzyme F₄₂₀, which shares the this compound core, exhibits a characteristic absorption peak around 420 nm. nih.gov This peak diminishes upon reduction to F₄₂₀H₂, which instead shows a new peak around 320 nm. nih.gov This spectral shift is a reliable indicator of the cofactor's redox state during enzymatic assays.

The absorption and fluorescence spectra of 5-deazaflavins are notably blue-shifted by approximately 50 nm compared to standard flavins. nih.gov For instance, this compound itself has absorption peaks at roughly 340 nm and 420 nm. The fluorescence emission spectrum of oxidized F₄₂₀ peaks at 470 nm. nih.gov These spectral properties are sensitive to environmental factors such as pH and temperature. A rise in temperature can alter the UV-visible spectra of coenzyme F₄₂₀, affecting the extinction coefficient at 420 nm. nih.gov Furthermore, the spectral characteristics are influenced by the protonation state; a shift in the absorbance peak to 375 nm with reduced intensity occurs at lower pH. nih.gov

In the context of enzyme mechanisms, these spectroscopic properties are exploited to monitor real-time kinetics. For example, in studies of DNA photolyases, this compound acts as a light-harvesting chromophore. nih.govacs.org Upon absorbing a photon, it transfers the excitation energy to the catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.org Time-resolved UV-visible spectroscopy has been used to observe the red-light-induced formation and decay of an absorbance band at 458 nm, which is concomitant with flavin reduction and deprotonation of the this compound cofactor. escholarship.org

Table 1: Spectroscopic Properties of this compound and Related Coenzyme F₄₂₀

| Compound | State | Peak Absorption (λmax) | Peak Emission (λmax) | Reference |

|---|---|---|---|---|

| This compound | Oxidized | ~340 nm, ~420 nm | Not specified | |

| Coenzyme F₄₂₀ | Oxidized | ~420 nm | 470 nm | nih.gov |

| Coenzyme F₄₂₀ | Oxidized (low pH) | 375 nm | Not specified | nih.gov |

| Coenzyme F₄₂₀H₂ | Reduced | 320 nm | Not specified | nih.gov |

Nuclear Magnetic Resonance (NMR) and Photochemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) for Radical Species Characterization

While 5-deazaflavins were traditionally considered to be exclusively two-electron/hydride carriers, recent studies using advanced NMR techniques have challenged this view. wur.nlresearchgate.net Photochemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) has emerged as a powerful method for detecting short-lived radical species that are often difficult to observe with other techniques like EPR. mdpi.com

Photo-CIDNP experiments have provided indirect but compelling evidence for the existence of a one-electron reduced this compound radical. researchgate.netresearchgate.net This technique works by irradiating a sample in an NMR spectrometer with light, which generates spin-polarized radical pairs, leading to dramatically enhanced NMR signals (either in absorption or emission) for the reaction products. researchgate.netmdpi.com

Studies on 5-deazaflavin mononucleotide (5-deazaFMN), a related compound, demonstrated that its radical could be detected under physiological conditions using photo-CIDNP. mdpi.com The experiments, often conducted with an electron donor like L-tryptophan, allow for the determination of isotropic proton hyperfine coupling constants, which provide detailed information about the electronic structure of the radical. mdpi.com Correlation plots of experimental photo-CIDNP intensities against calculated hyperfine couplings help distinguish between different potential radical species, such as anionic and protonated forms. researchgate.net Though it can be difficult to distinguish between the anionic and cationic radical species of 5-deazaflavin derivatives using ¹H photo-CIDNP alone, the technique confirms their ability to undergo radical reactions. mdpi.com This finding is significant, as it suggests that enzymes utilizing this compound might employ single-electron transfer mechanisms, a possibility previously thought to be unlikely due to the perceived instability of the 5-deazaflavin radical. researchgate.netresearchgate.net

Structural Biology Approaches

Understanding the precise three-dimensional arrangement of this compound within an enzyme's active site is critical for a complete mechanistic picture. X-ray crystallography and computational modeling provide this atomic-level detail.

X-ray Crystallography of this compound-Bound Enzymes

X-ray crystallography has been instrumental in revealing the binding modes of this compound and its derivatives in various enzymes. Crystal structures of F₄₂₀-dependent oxidoreductases show that the enzyme's interactions are primarily with the 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀) core and the phosphate (B84403) group, while the larger poly-γ-glutamyl tail often remains unbound by the enzyme. acs.org

A notable example is the crystal structure of a photolyase from Anacystis nidulans reconstituted with this compound. nih.gov These structures show how the cofactor is positioned to act as an antenna, capturing light energy and funneling it to the catalytic FAD cofactor. acs.orgopenbiochemistryjournal.com Another key enzyme, the F₄₂₀H₂:NADP⁺ oxidoreductase (FNO), has been structurally characterized, revealing the binding sites for both the deazaflavin cofactor and the NADP⁺ substrate. animbiosci.org The 3D structure of FNO from Archaeoglobus fulgidus is available in the Protein Data Bank (PDB ID: 1JAY) and serves as a template for understanding related enzymes. animbiosci.org

Table 2: Examples of Enzymes with Solved Structures Containing this compound or its Derivatives

| Enzyme | Organism | PDB ID | Method | Reference |

|---|---|---|---|---|

| DNA Photolyase | Anacystis nidulans | 1QNF | X-ray Diffraction | nih.gov |

| F₄₂₀H₂:NADP⁺ Oxidoreductase (FNO) | Archaeoglobus fulgidus | 1JAY | X-ray Diffraction | animbiosci.org |

| CraCRY (Cryptochrome) | Chlamydomonas reinhardtii | 6FN2 | X-ray Diffraction | escholarship.org |

These structural studies provide a static snapshot of the cofactor-enzyme complex, revealing key amino acid residues involved in binding and catalysis. For instance, in the cryptochrome (B1237616) CraCRY, residue Asparagine 395 is suggested to be involved in the deprotonation of this compound, which in turn helps stabilize the FAD radical. escholarship.org

Computational Modeling and Molecular Dynamics Simulations of Cofactor-Enzyme Complexes

Computational methods, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), complement experimental data by providing a dynamic view of the cofactor-enzyme interaction. These simulations can model processes that are too fast or complex to be captured by static structures alone, such as electron transfer and conformational changes during catalysis.

MD simulations have been used to study the DNA repair process by the Anacystis nidulans photolyase. openbiochemistryjournal.com These models simulate the entire complex, including the protein, the this compound and FAD cofactors, and the damaged DNA substrate. By assigning different charges to the FAD and the DNA lesion in various stages, the simulations can model the electron transfer pathway that leads to DNA repair. openbiochemistryjournal.com

For enzymes where a crystal structure is not available, such as the FNO from the methanogen Methanobrevibacter smithii, homology modeling can be used to generate a predicted 3D structure based on the amino acid sequence and a known template structure (like 1JAY). animbiosci.org These models are then used for in silico studies, such as molecular docking, to screen for potential inhibitors or to understand substrate binding. animbiosci.orgresearchgate.net Molecular dynamics simulations on these modeled complexes can then be used to assess the stability of the predicted binding modes and to explore the flexibility of the cofactor and the active site. researchgate.net

Synthetic Chemistry and Analogues for Research and Mechanistic Probes

Chemical Synthesis Methodologies for the 8-Hydroxy-5-Deazaflavin Core

The synthesis of the core tricyclic structure of this compound, also known as 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO), has been achieved through various chemical routes. These methods are foundational for producing not only the natural cofactor but also a wide array of analogues for research.

One established method involves the condensation of a substituted aniline (B41778) with a pyrimidine (B1678525) derivative. For instance, the synthesis of an N10-substituted this compound was accomplished by reacting 3-methyl-6-chlorouracil with N-(n-amyl)-m-aminophenol. oup.com A more general approach, developed by Yoneda and his group, involves the cyclization of 6-(N-alkylanilino)uracils using one-carbon reagents like ethyl chloroformate or a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). wur.nl An alternative Yoneda method utilizes the reaction of 6-chloro-5-formyluracil with an N-alkylaniline. wur.nl

Another synthetic strategy starts with 6-amino-2-thiouracil, which is heated with an appropriate arylamine to form an intermediate. This intermediate is then cyclized with o-bromobenzaldehyde in DMF to construct the 10-aryl-2-deoxo-2-thioxo-5-deazaflavin scaffold. nih.gov The synthesis of the direct precursor to coenzyme F420, 7,8-didemethyl-8-hydroxy-5-deazariboflavin, has been achieved by reacting D-ribityl-3-hydroxyaniline with a pyrimidine derivative, showcasing a method to incorporate the ribityl side chain chemically. wur.nl

These synthetic routes allow for flexibility in introducing various substituents onto the deazaflavin core, which is essential for creating analogues with altered chemical properties.

| Starting Materials | Key Reagents/Steps | Product Type |

| 3-methyl-6-chlorouracil, N-(n-amyl)-m-aminophenol | Condensation | N10-substituted this compound oup.com |

| 6-(N-alkylanilino)uracils | POCl3/DMF or Ethyl Chloroformate | 5-deazaflavin core wur.nl |

| 6-amino-2-thiouracil, Arylamine | o-bromobenzaldehyde, DMF | 10-aryl-2-thioxo-5-deazaflavin nih.gov |

| D-ribityl-3-hydroxyaniline | Pyrimidine derivative, Cyclization | 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO) wur.nl |

Synthesis of F420 and Phosphorylated Derivatives (e.g., FOP) for Research Applications

The total synthesis of the natural coenzyme F420 is complex due to its phospholactyl-glutamyl tail. Consequently, research applications have often relied on its isolation from microorganisms like Mycobacterium smegmatis. acs.org The biosynthetic pathway involves multiple enzymatic steps starting from the FO core. wikipedia.org First, 2-phospho-L-lactate transferase (FbiA) attaches a phospholactate group to FO, followed by the addition of glutamate (B1630785) residues by F420:L-glutamate ligase (FbiB) to form the final coenzyme. wikipedia.orgrcsb.org

Given the challenges in both chemical synthesis and biological isolation of F420, researchers have developed more accessible synthetic analogues. acs.org A prominent example is 7,8-didemethyl-8-hydroxy-5-deazariboflavin-5'-phosphate (FOP), an unnatural cofactor that can functionally substitute for F420 in many enzymes. acs.orgnih.gov FOP is not a natural intermediate in F420 biosynthesis. acs.org

The synthesis of FOP is typically achieved through a chemoenzymatic approach. The FO core is first produced via chemical synthesis. acs.orgmdpi.com Then, a kinase enzyme is used to phosphorylate the 5'-hydroxyl group of the ribityl chain. Riboflavin (B1680620) kinases, such as the one from Schizosaccharomyces pombe, have been successfully engineered and expressed to catalyze this phosphorylation, converting FO to FOP. acs.orgnih.gov This strategy has been implemented to produce FOP in vivo in host organisms like Escherichia coli and Saccharomyces cerevisiae, offering a scalable production method. acs.orgnih.govnih.gov This approach bypasses the complex enzymatic steps required for the addition of the lactyl-glutamate tail of natural F420. nih.gov

| Compound | Synthesis Method | Key Features |

| Coenzyme F420 | Biosynthesis in microorganisms (e.g., M. smegmatis) or heterologous expression of biosynthetic pathway. wikipedia.orgmdpi.com | Natural cofactor with a complex phospholactyl-oligoglutamyl tail. wikipedia.org |

| FOP (FO-5'-phosphate) | Chemoenzymatic: Chemical synthesis of FO followed by enzymatic phosphorylation using a kinase. acs.orgmdpi.com | Artificial cofactor; lacks the lactyl-glutamate tail, making it simpler to synthesize. acs.org |

Design and Application of Deazaflavin Analogues as Mechanistic Probes

Deazaflavin analogues are powerful tools for investigating the mechanisms of flavoenzymes. By systematically altering the structure of the cofactor, researchers can probe specific aspects of catalysis, such as the mode of electron transfer, the importance of specific functional groups, and the nature of enzyme-cofactor interactions. researchgate.net

The defining structural modification of a 5-deazaflavin is the replacement of the nitrogen atom at position 5 of the isoalloxazine ring with a carbon atom. This single atomic substitution has profound consequences for the molecule's electronic and redox properties. Unlike true flavins, which are versatile in mediating both one-electron (semiquinone radical) and two-electron (hydride) transfers, 5-deazaflavins strongly favor two-electron transfer pathways. uni-regensburg.decardiff.ac.uk The 5-deazaflavin semiquinone radical is energetically unfavorable and not typically observed as a stable intermediate. cardiff.ac.ukcapes.gov.brnih.gov This property makes 5-deazaflavins excellent mechanistic probes to distinguish between these two fundamental redox mechanisms. Their behavior is often described as being more similar to nicotinamide (B372718) cofactors (like NAD+/NADH) than to flavins. capes.gov.brnih.gov

This substitution also leads to a significantly more negative redox potential compared to analogous flavins, making deazaflavins potent reductants. uni-regensburg.de For example, the first reduction potential of deazaflavins can be 0.13–0.52 V more negative than that of tetraacetyl riboflavin. uni-regensburg.de

Further modifications to the deazaflavin scaffold allow for fine-tuning of its properties:

Substitution at C5: Introducing different substituents (e.g., H, Me, iPr, CF3) at the C5 position directly impacts the redox potential and photochemical activity. uni-regensburg.de

Substitution at C8: The hydroxyl group at C8 is critical for the activity of F420-dependent enzymes. Replacing or modifying this group can be used to probe its role in binding and catalysis. acs.org

Substitution at N10 and N3: Modifications at the N10 and N3 positions have been used to create novel deazaflavin derivatives with applications as enzyme inhibitors, for instance, targeting tyrosyl DNA phosphodiesterase 2 (TDP2). nih.gov

| Modification | Impact on Properties | Application |

| N5 replaced by CH | Favors 2-electron (hydride) transfer; more negative redox potential. uni-regensburg.denih.gov | Distinguishing between 1e- and 2e- transfer mechanisms. cardiff.ac.uk |

| Substituents at C5 | Modulates redox potential and photochemical properties. uni-regensburg.de | Probing photocatalytic cycles. uni-regensburg.de |

| Modifications at N10/N3 | Alters enzyme binding and inhibition profiles. nih.gov | Development of specific enzyme inhibitors. nih.gov |

The limited availability and high cost of natural coenzyme F420 have hindered the application of F420-dependent enzymes in industrial biocatalysis. acs.org This has driven the development of artificial deazaflavin cofactors that are easier to synthesize and can effectively replace the natural cofactor.

FOP is the most prominent example of a successful artificial deazaflavin cofactor. acs.org It has been shown to be accepted by a range of F420-dependent oxidoreductases, including enzymes from three major structural classes. acs.org While there is often a decrease in catalytic efficiency (lower kcat and/or higher Km) compared to natural F420, the activity with FOP is frequently sufficient for practical applications. acs.org

A critical aspect of using these cofactors in biocatalysis is the need for an efficient in situ regeneration system to recycle the cofactor from its oxidized to its reduced state. Researchers have developed such systems, for example, by using the F420:NADPH oxidoreductase (FNO) enzyme. acs.org This enzyme can use the readily available and inexpensive NADPH to reduce oxidized FOP, which in turn can be used by a second, FOP-dependent enzyme to catalyze a desired chemical transformation. acs.orgtudelft.nl This strategy enables the use of catalytic amounts of the artificial cofactor in whole-cell biotransformations, making the process economically viable. nih.govnih.gov The development of these tailor-made, deazaflavin-mediated recycling systems is a significant step towards harnessing the power of F420-dependent enzymes for the synthesis of valuable chemicals. acs.org

Analytical and Research Methodologies for 8 Hydroxy 5 Deazaflavin Studies

Chromatographic Techniques for Separation and Purification in Research Settings

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental tools for the separation and purification of 8-hydroxy-5-deazaflavin (also known as F₀) and its derivatives in research environments. asm.org These techniques allow for the precise isolation of the compound from complex biological matrices, such as cell-free extracts, for further analysis or use in enzymatic assays. oup.comnih.gov

Reverse-phase HPLC is a commonly employed method. rug.nl In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. asm.orgrug.nl The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of F₀ and related compounds like its phosphorylated form, FOP (FO-5′-phosphate), or the cofactor F₄₂₀. rug.nlmonash.edu For instance, a linear gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) can effectively separate various deazaflavin species. rug.nl Detection is typically accomplished by monitoring the column effluent at specific wavelengths, such as 262 nm or 240 nm, corresponding to the absorbance of the deazaflavin compounds. rug.nl

Affinity chromatography is another powerful purification technique, especially for deazaflavin-dependent enzymes. nih.gov A two-step affinity protocol has been successfully used to purify deazaflavin-dependent photolyase to homogeneity. nih.gov Additionally, ion-exchange chromatography, using columns like DEAE-Sephadex, has been utilized to separate this compound and its reduced form from nucleotides like NADP⁺ and NADPH based on their charge differences. researchgate.net

| Technique | Column | Mobile Phase | Detection Wavelength | Analyte(s) | Reference |

|---|---|---|---|---|---|

| Reverse-Phase HPLC | Alltech Alltime HP C18 (5 µm) | Linear gradient of 50 mM ammonium acetate (pH 6.0) with 5% acetonitrile (Buffer A) and 100% acetonitrile (Buffer B) | 262 nm | FO, FOP, FO-7-Me, FO-7-Me-P | rug.nl |

| Reverse-Phase HPLC | Vydac Protein and Peptide Column (C18, 5 µm) | Not specified in abstract | Not specified in abstract | Flavin coenzymes | asm.org |

| LC/MS | Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) | Gradient of Buffer A (20 mM ammonium acetate, pH 6.8) and Buffer B (100% acetonitrile) | Mass Spectrometry | F₄₂₀ oligoglutamate tails | monash.edu |

| Ion-Exchange Chromatography | DEAE-Sephadex A-25 | Linear gradient of 0 to 1.8 M NH₄HCO₃ | Fluorescence (for 8-OH-5dFl), Absorbance at 340 nm (for NADPH), Absorbance at 260 nm (for NADP⁺) | 8-OH-5dFl, 8-OH-5dFlH₂, NADP⁺, NADPH | researchgate.net |

Spectrophotometric and Fluorometric Assays for Enzymatic Activity Detection and Quantification

The unique spectral properties of this compound form the basis of sensitive spectrophotometric and fluorometric assays for monitoring enzymatic reactions. plos.org The oxidized form of the related cofactor F₄₂₀ has a characteristic absorbance maximum at 420 nm and fluoresces with an emission peak around 470-480 nm. plos.orgnih.gov Upon reduction to F₄₂₀H₂ by an enzyme, the peak at 420 nm disappears, and a new peak emerges at a lower wavelength (around 320 nm). nih.gov

This change in absorbance or fluorescence is directly proportional to the enzymatic activity and is widely used to determine the kinetic parameters of F₄₂₀-dependent enzymes. monash.eduacs.org For example, the activity of F₄₂₀:NADPH oxidoreductase, an enzyme that catalyzes electron transfer between NADPH and deazaflavins, can be monitored by the decrease in absorbance at 420 nm. oup.comnih.gov These assays have been applied to enzymes from various organisms, including Streptomyces and methanogens. oup.comresearchgate.net

Researchers have used these spectrophotometric methods to obtain Michaelis-Menten kinetic parameters for various F₄₂₀-dependent enzymes, providing insights into their catalytic efficiency and substrate specificity. rug.nlacs.org For instance, assays can be performed by keeping the concentration of one substrate (e.g., NADPH) constant while varying the concentration of the deazaflavin cofactor to determine parameters like Kₘ and kcat. acs.org

Mass Spectrometry in Elucidating Biosynthetic Intermediates and Derivatives

Mass spectrometry (MS) is an indispensable tool for elucidating the complex biosynthetic pathway of this compound and for characterizing its derivatives. acs.org MS allows for the precise determination of the mass of intermediates and products, providing critical evidence for proposed reaction mechanisms. acs.org

In studies of F₀ biosynthesis, which involves radical SAM enzymes, MS analysis has been crucial. For example, by using deuterium-labeled substrates like D₇-tyrosine, researchers were able to track the incorporation of deuterium (B1214612) atoms into the final F₀ product and the co-product 5'-deoxyadenosine. acs.org This isotopic labeling approach, combined with MS analysis, helped to identify the specific sites of hydrogen atom abstraction during the enzymatic reaction, supporting a detailed mechanistic proposal for F₀ synthase. acs.org

Furthermore, liquid chromatography coupled with mass spectrometry (LC/MS) is used to verify the structure and purity of synthesized deazaflavins and to characterize natural derivatives. monash.edunih.gov For example, LC/MS was employed to confirm the length of the oligoglutamate tails attached to the F₀ core in different variants of the F₄₂₀ cofactor. monash.edu

Biotechnological and Biocatalytic Research Perspectives

Exploitation in Methane (B114726) Mitigation Strategies in Research Contexts

Cofactor F₄₂₀ is indispensable for the metabolism of methanogenic archaea, the primary producers of biogenic methane. nih.govtandfonline.com These microorganisms, particularly abundant in environments like the rumen of livestock, are significant contributors to global greenhouse gas emissions. semanticscholar.orgoup.com The central role of F₄₂₀ in the metabolic pathway of hydrogenotrophic methanogenesis makes it a key target for methane mitigation strategies. nih.govsemanticscholar.orgoup.com

Research has focused on inhibiting F₄₂₀-dependent enzymes to disrupt the methanogenesis process. oup.com Since F₄₂₀ is required for critical redox reactions in these archaea, strategies that inhibit its biosynthesis or the function of F₄₂₀-dependent enzymes could selectively reduce methane production without harming the host animal or other beneficial gut microbes. semanticscholar.orgoup.comanimbiosci.org

Key F₄₂₀-dependent enzymes in the methanogenesis pathway that have been identified as potential targets for inhibitors include:

F₄₂₀-reducing hydrogenase (Frh) : Couples the oxidation of H₂ to the reduction of F₄₂₀. nih.govannualreviews.org

Formate (B1220265) dehydrogenase (Fdh) : Couples the oxidation of formate to the reduction of F₄₂₀. nih.govannualreviews.org

Methylene-tetrahydromethanopterin dehydrogenase (Mtd) : Utilizes F₄₂₀H₂ in the reduction of methenyl-H₄MPT. nih.govanimbiosci.org

F₄₂₀H₂:NADP⁺ oxidoreductase (Fno) : An enzyme that facilitates electron transfer between F₄₂₀ and NADP⁺, which is crucial for cellular redox balance. animbiosci.organimbiosci.orgnih.gov

Studies have explored small molecule inhibitors targeting these enzymes. For instance, virtual screening and in vitro assays have been used to identify potential inhibitors of F₄₂₀H₂:NADP⁺ oxidoreductase (FNO) from methanogenic bacteria, demonstrating the feasibility of this approach. animbiosci.orgnih.gov

Table 1: Key F₄₂₀-Dependent Enzymes in Methanogenesis as Targets for Mitigation

| Enzyme | Function in Methanogenesis | Significance as a Mitigation Target | Reference |

|---|---|---|---|

| F₄₂₀-reducing hydrogenase (Frh) | Catalyzes the reduction of F₄₂₀ using H₂, a primary substrate for methanogenesis. | Inhibition would directly limit the supply of reduced F₄₂₀ needed for CO₂ reduction. | nih.govannualreviews.orgnih.gov |

| Methylene-tetrahydromethanopterin (H₄MPT) dehydrogenase | Uses F₄₂₀H₂ to reduce methenyl-H₄MPT to methylene-H₄MPT. | A critical step in the central CO₂ reduction pathway to methane. | nih.govanimbiosci.org |

| F₄₂₀H₂:NADP⁺ Oxidoreductase (Fno) | Regenerates F₄₂₀ by transferring electrons to NADP⁺, maintaining redox balance. | Inhibition disrupts the overall redox state of the cell, impacting multiple F₄₂₀-dependent processes. | animbiosci.organimbiosci.orgnih.gov |

Applications in Bioremediation of Environmental Contaminants

The reductive power of F₄₂₀H₂ is harnessed by various microorganisms, particularly soil bacteria like Mycobacterium and Streptomyces, to degrade a range of environmental pollutants. nih.govanu.edu.au F₄₂₀-dependent enzymes have been shown to mediate the transformation and detoxification of recalcitrant xenobiotic compounds. publications.csiro.aunih.govanu.edu.au This has generated research interest in using these biological systems for bioremediation purposes. nih.govpublications.csiro.au

F₄₂₀-dependent reductases can act on a diverse array of substrates, including:

Explosives : The explosive compound picric acid (2,4,6-trinitrophenol) is degraded by F₄₂₀-dependent enzymes in Rhodococcus species. nih.govresearchgate.net The breakdown of TNT has also been linked to F₄₂₀-dependent pathways. research.csiro.au

Mycotoxins : Aflatoxin, a potent carcinogen produced by fungi, can be degraded by F₄₂₀-dependent enzymes. nih.govnih.govresearchgate.net

Industrial Dyes : The arylmethane dye malachite green can be reduced and detoxified by F₄₂₀H₂-dependent reductases. nih.govnih.govanu.edu.au

Other Xenobiotics : Mycobacteria utilize F₄₂₀-dependent systems to resist a wide variety of antimicrobial compounds, suggesting a broad role in detoxifying foreign chemicals. anu.edu.au

The enzymes responsible for these activities belong mainly to the flavin/deazaflavin oxidoreductase (FDOR) and luciferase-like hydride transferase (LLHT) superfamilies. anu.edu.au The potential for using whole organisms or isolated enzymes in bioremediation processes is a growing area of research, leveraging the unique catalytic capabilities endowed by the this compound cofactor. nih.govanu.edu.au

Table 2: Examples of Environmental Contaminants Degraded by F₄₂₀-Dependent Systems

| Contaminant | Type | Microorganism/Enzyme System | Reference |

|---|---|---|---|

| Picric Acid | Explosive / Nitroaromatic | F₄₂₀-dependent nitroreductase (Npd) from Rhodococcus | nih.govpublications.csiro.auresearchgate.net |

| Aflatoxin | Mycotoxin | F₄₂₀-dependent enzymes | nih.govnih.govresearchgate.net |

| Malachite Green | Industrial Dye (Arylmethane) | F₄₂₀H₂-dependent reductases from Mycobacterium smegmatis | nih.govnih.govanu.edu.au |

| Methoxsalen | Furanocoumarin (Xenobiotic) | F₄₂₀H₂-dependent reductases from Mycobacterium smegmatis | anu.edu.au |

Development of Novel Enzymatic Assays and Biocatalytic Systems

The unique reactivity of the this compound cofactor has made F₄₂₀-dependent enzymes an attractive but under-explored resource for industrial biocatalysis. mdpi.compreprints.orgpublications.csiro.auresearchgate.net Their ability to perform challenging reductions, often with high stereoselectivity, offers a valuable alternative to more established enzyme classes. mdpi.comnih.gov

Asymmetric reduction is a cornerstone of modern chemical synthesis, particularly for producing chiral building blocks for pharmaceuticals. preprints.orgresearchgate.net F₄₂₀-dependent oxidoreductases have emerged as powerful biocatalysts for such transformations. mdpi.comnih.gov These enzymes, primarily from the FDOR and LLHT families, can catalyze the stereoselective reduction of various prochiral substrates. mdpi.compublications.csiro.auresearchgate.net

Key reactions with potential for biocatalytic application include:

Enoate Reduction : The asymmetric reduction of C=C double bonds in α,β-unsaturated compounds (enoates) is a well-studied application. F₄₂₀-dependent ene-reductases from the FDOR family have shown excellent stereoselectivity, in some cases providing the opposite enantiomer to that produced by conventional Old Yellow Enzymes (OYEs), making them stereocomplementary tools. researchgate.netnih.gov

Ketone Reduction : F₄₂₀-dependent ketoreductases catalyze the reduction of ketones to chiral secondary alcohols. mdpi.comresearchgate.net

Imine Reduction : The reduction of imines to chiral amines is another valuable transformation catalyzed by F₄₂₀-dependent enzymes. mdpi.comresearchgate.net

Nitroreduction : The reduction of nitro groups can be a step towards synthesizing chiral amines. researchgate.netmdpi.com

A significant advantage of the F₄₂₀ system is its obligate two-electron transfer mechanism, which can prevent unwanted radical side reactions. nih.gov The development of these enzymes for industrial use is an active research area, focusing on discovering new enzymes with diverse substrate scopes and improving cofactor recycling systems. mdpi.comresearchgate.net

A major hurdle for the widespread adoption of F₄₂₀-dependent enzymes in biocatalysis has been the limited availability of the cofactor itself. researchgate.netacs.org To overcome this, significant progress has been made using synthetic biology to engineer common industrial microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce F₄₂₀ or its functional analogs. nih.govresearch.csiro.auacs.orgacs.org

By transferring the biosynthetic genes for F₄₂₀ from their native, often hard-to-grow, organisms into these robust industrial hosts, researchers have created whole-cell biocatalysts that produce their own cofactor. research.csiro.auacs.org This approach simplifies the process by eliminating the need to add the expensive cofactor to the reaction mixture. nih.gov

Recent successes include:

Heterologous production of F₄₂₀ in E. coli : The entire biosynthetic pathway for F₄₂₀ was successfully assembled in E. coli, enabling the engineered strain to perform F₄₂₀-dependent chemical transformations. research.csiro.au

Heterologous production of F₄₂₀ in S. cerevisiae : The F₄₂₀ pathway has also been expressed in yeast, achieving yields comparable to some natural producers. acs.org This engineered yeast was then used as a whole-cell catalyst for the F₄₂₀-dependent conversion of anhydrotetracycline (B590944) into the antibiotic tetracycline (B611298). acs.org

Production of F₄₂₀ Analogs : To simplify the biosynthetic pathway, researchers have also engineered microbes to produce FOP (Fₒ-5'-phosphate), a functional analog of F₄₂₀ that can be accepted by many F₄₂₀-dependent enzymes. nih.govacs.org

These synthetic biology breakthroughs are paving the way for the development of sustainable microbial cell factories that can leverage the unique chemistry of this compound for the production of high-value chemicals. research.csiro.auaiche.org

Conclusion and Future Research Directions

Current Gaps in Understanding 8-Hydroxy-5-Deazaflavin Biology and Chemistry

Despite its importance in select microorganisms, our knowledge of this compound contains significant gaps. A deeper comprehension of its fundamental biology and chemistry is essential for fully harnessing its potential.

Biosynthetic Pathway Elucidation: The complete biosynthetic pathway of the deazaflavin core, Fₒ, is not fully understood. acs.org While the precursors, tyrosine and a pyrimidine (B1678525) derivative from the riboflavin (B1680620) synthesis pathway (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione), have been identified, the intricate details of the enzymatic condensation and cyclization reactions remain an area of active investigation. acs.orgasm.org The enzyme responsible, Fₒ synthase (a two-domain FbiC protein in bacteria or the CofG/CofH polypeptides in archaea), utilizes two radical S-adenosylmethionine (SAM) sites, but the precise mechanism and interplay of these sites are still being unraveled. acs.orgnih.gov Furthermore, key steps in the related riboflavin pathway, such as a dephosphorylation step, also remain unknown, suggesting that analogous gaps may exist in deazaflavin biosynthesis. nih.gov

Regulatory Mechanisms: The cellular mechanisms that regulate the expression of Fₒ and F₄₂₀ biosynthetic genes are poorly characterized. Understanding how microorganisms control the levels of this cofactor in response to environmental cues is a critical knowledge gap. ontosight.ai

Enzymatic Diversity and Mechanisms: The full spectrum of enzymes that utilize Fₒ and F₄₂₀ is yet to be discovered. While Fₒ itself appears to have a primary role as a photolyase chromophore, the functional versatility of F₄₂₀-dependent enzymes is vast and likely extends beyond currently known reactions. nih.govasm.org For many identified F₄₂₀-dependent oxidoreductases, high-resolution three-dimensional structures are unavailable. animbiosci.org This lack of structural data impedes detailed mechanistic studies, hinders our understanding of substrate specificity, and complicates efforts to design specific inhibitors or engineer novel enzyme functionalities. animbiosci.org

Emerging Research Avenues and Potential Technological Advancements

The unique electrochemical and photochemical properties of this compound are opening up new avenues for research and development, with potential applications in medicine, environmental science, and industrial biotechnology.

Therapeutic Agent Development: The F₄₂₀-dependent enzyme systems in pathogens like Mycobacterium tuberculosis are a significant area of interest. These enzymes are responsible for activating anti-tuberculosis prodrugs such as pretomanid (B1679085) and delamanid. nih.govasm.org This creates an opportunity for designing novel therapeutics that specifically target these unique deazaflavin-dependent pathways. Conversely, synthetic derivatives of the 5-deazaflavin skeleton are being investigated as potential anticancer agents, showing promise in cytotoxicity studies against various cancer cell lines. nih.govtandfonline.com

Environmental Applications:

Methane (B114726) Mitigation: Methanogenic archaea in the gut of ruminants are a major source of atmospheric methane. Since these organisms rely heavily on F₄₂₀-dependent enzymes for methanogenesis, designing specific inhibitors for these enzymes, such as the this compound:NADPH oxidoreductase (FNO), is a promising strategy for reducing methane emissions from livestock. nih.govanimbiosci.orgwikipedia.org

Bioremediation: Microorganisms equipped with F₄₂₀-dependent enzyme systems have shown the ability to degrade a variety of environmental pollutants, including aflatoxin, picrate (B76445), and malachite green. nih.govasm.org Future research could focus on engineering these organisms for more efficient and targeted bioremediation applications.

Industrial Biocatalysis: F₄₂₀-dependent enzymes can catalyze challenging asymmetric redox reactions, which are valuable for producing high-purity chiral compounds for the pharmaceutical and fine chemical industries. mdpi.comnih.gov A major hurdle is the limited availability of the F₄₂₀ cofactor. acs.org This challenge is being addressed through several emerging strategies:

Cofactor Engineering: The development of artificial deazaflavin mimics, such as 7,8-didemethyl-8-hydroxy-5-deazariboflavin-5′-phosphate (FOP), offers a promising alternative. FOP is simpler to synthesize and has been shown to function as a substitute for F₄₂₀ in engineered industrial microbes like Escherichia coli and Saccharomyces cerevisiae. nih.govacs.orgacs.org

Photocatalysis: The stability of reduced deazaflavins in the presence of oxygen makes them ideal candidates for light-driven photocatalytic systems. researchgate.net Research is exploring their use to regenerate enzymes directly, such as cytochrome P450 monooxygenases, thereby avoiding the need for expensive sacrificial cofactors like NADPH and simplifying industrial bioprocesses. researchgate.net

Biosensors: The inherent fluorescent properties of the deazaflavin core present an opportunity for the development of novel biosensors. researchgate.netscribd.com These could be designed to monitor specific enzymatic activities or detect the presence of certain metabolites, with applications in diagnostics and metabolic research.

Q & A

Q. How can the structural and electronic properties of 8-hydroxy-5-deazaflavin be experimentally determined?

To analyze the structure, UV-visible and fluorescence spectroscopy are used to characterize its chromophoric properties, particularly its absorption peaks at ~340 nm and ~420 nm. X-ray crystallography or NMR can resolve the planar quinoline-pyrimidine core and hydroxyl substituents. Redox behavior is assessed via cyclic voltammetry to determine the midpoint potential (e.g., Fo/F420H2 couples at ~−340 mV vs. SHE). Computational methods like DFT further elucidate electronic transitions and redox tuning .

Q. What experimental approaches identify this compound’s role in methanogenic archaea?

Methanogen-specific roles are studied via enzyme activity assays (e.g., hydrogenase or F420-dependent oxidoreductases) in cell lysates. Genetic knockouts of frh (F420-reducing hydrogenase) or fno (F420H2:NADP+ oxidoreductase) genes disrupt electron transfer, linking Fo to methanogenesis. Isotopic tracing (e.g., C-labeled substrates) tracks carbon flow through F420-dependent pathways .

Q. How is the distribution of this compound assessed in non-methanogenic organisms?

High-salt or acidic environments (e.g., Halobacterium cutirubrum) are probed via HPLC or LC-MS to detect Fo. Functional screens for NADPH-linked oxidoreductase activity at low pH (5.4) and high NaCl (5.3 M) confirm its presence. Phylogenetic analysis of cof biosynthetic genes across Actinobacteria and extremophiles also predicts distribution .

Advanced Research Questions

Q. How do kinetic and isotope effects elucidate hydrogen transfer mechanisms in Fo-dependent hydrogenases?

Steady-state kinetics (e.g., and for H2 and Fo) reveal substrate affinity and catalytic efficiency. Isotope studies with D2 or D2O track hydride transfer to Fo’s C5 position. Transient kinetics (stopped-flow) resolve intermediate states. Dead-end inhibitors (CO) and transhydrogenation assays differentiate ping-pong vs. sequential mechanisms .

Q. What strategies are used to evaluate cofactor analogues as substrates for Fo-dependent reductases?

Structure-activity studies compare kinetic constants (, ) of analogues (e.g., 8-methoxy-Fo or C7-substituted derivatives). Enzymatic reduction assays under anaerobic conditions confirm activity. Competitive inhibition by non-reducible analogues (e.g., 5-methyl-Fo) identifies essential structural motifs (e.g., C5 for electron entry) .

Q. How is the biosynthetic pathway of Fo elucidated using radical SAM enzymes?

Radical SAM enzymes (e.g., Fo synthase) are studied via isotopic labeling (e.g., H-Tyr for H abstraction sites) and stereochemical analysis of intermediates. In vitro reconstitution assays with purified CofG/CofH and SAM identify reaction products. EPR spectroscopy detects radical intermediates during tyrosine crosslinking .

Q. What methods localize redox cofactors in recombinant Fo-dependent hydrogenases?

Subunit-specific gene expression (e.g., frhA, frhB, frhG) in E. coli produces individual polypeptides. Metal analysis (ICP-MS) identifies Ni/Fe-S clusters. FAD binding is confirmed via fluorescence quenching. Denaturation-resistant cofactors are mapped using site-directed mutagenesis of conserved cysteines/histidines .

Q. How do Fo chromophores function in DNA photolyase-mediated repair?

Photoreactivation assays with Anacystis nidulans photolyase compare repair rates under UV/blue light. Chromophore replacement (e.g., Fo vs. MTHF) tests energy transfer efficiency via fluorescence lifetime measurements. Site-directed mutants disrupt Fo binding, validating its role as a light-harvesting antenna .

Data Contradictions and Resolution

Q. Discrepancies in Fo’s role across organisms: How to reconcile methanogen-specific vs. broad redox functions?

While Fo is central to methanogenesis, its presence in Actinobacteria and halophiles suggests evolutionary divergence. Comparative genomics identifies paralogs of cof genes, while enzyme promiscuity assays (e.g., NADPH vs. F420H2 specificity) clarify functional adaptation .